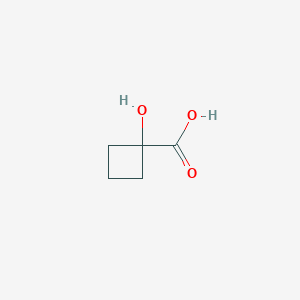
1-Hydroxycyclobutanecarboxylic acid
説明
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those related to 1-hydroxycyclobutanecarboxylic acid, has been explored through various synthetic routes. For instance, the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids has been achieved, which are structurally related to 1-hydroxycyclobutanecarboxylic acid . Additionally, photochemical routes have been developed to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, which demonstrate the versatility of synthetic methods available for such compounds . The synthesis of related compounds, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, also provides insight into the synthetic strategies that could be applied to 1-hydroxycyclobutanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been studied using various techniques, including NMR and X-ray crystallography. These studies reveal the presence of strong intramolecular hydrogen bonds and the influence of the cyclobutane ring on the rigidity of the molecules . The isolation and structural determination of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid from natural sources further contribute to the understanding of the molecular structure of these compounds .
Chemical Reactions Analysis
Cyclobutane derivatives undergo a range of chemical reactions that are crucial for their functionalization and application in synthesis. The key reactions include [2+2]-photocycloaddition, ring opening, Hofmann rearrangement, and nitrogen protection . The synthesis of various stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid and their evaluation as ligands for the NMDA receptor also highlight the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects the conformational equilibrium and the presence of intermolecular hydrogen bonds in the solid state . The synthesis of enantiomerically pure 2-aminocyclobutane-1-carboxylic acids and their high optical purity indicate the importance of stereochemistry in determining the properties of these compounds . The antimicrobial activity of hydroxy-containing cyclobutane derivatives also illustrates the biological relevance of their physical and chemical properties .
科学的研究の応用
Novel Synthesis Methods
Researchers have developed short gram-scale syntheses for enantiomers of 2-amino-3-hydroxycyclobutanecarboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, showcasing their potential in organic synthesis. These methods feature highly endo-selective photocycloaddition reactions, demonstrating efficient strategies for producing these compounds, which could be critical in the synthesis of bioactive molecules or as building blocks in pharmaceutical development (Chang et al., 2018).
Applications in Tumor Imaging
A boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential use in neutron capture therapy, specifically targeting brain tumors. This highlights the compound's application in creating therapeutic agents designed to deliver boron to cancerous cells for treatment through neutron capture therapy (Kabalka & Yao, 2003).
Improved Radiosynthesis for PET Imaging
Another study focused on improving the synthesis of the precursor for anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a non-natural amino acid used in positron emission tomography (PET) imaging for tumor detection. The improved synthesis and automated radiosynthesis processes enhance the production efficiency and purity of FACBC, facilitating its use in clinical imaging applications (McConathy et al., 2003).
Stereoselective Synthesis and Physical Chemical Properties
Research on the synthesis of cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, as analogues of threonine, underscores the cyclobutane-containing compounds' versatility in mimicking amino acid structures. These studies not only provide insights into their stereoselective synthesis but also explore their physicochemical properties, opening avenues for their application in designing more stable and efficient biomimetics or drug molecules (Feskov et al., 2017).
Safety And Hazards
The safety information for 1-Hydroxycyclobutanecarboxylic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
1-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNHDSVRQZWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449476 | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclobutanecarboxylic acid | |
CAS RN |
41248-13-9 | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



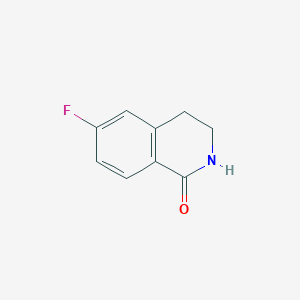
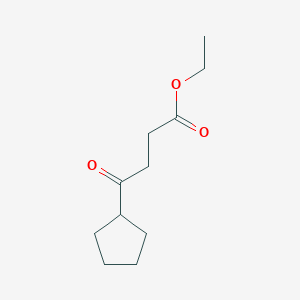
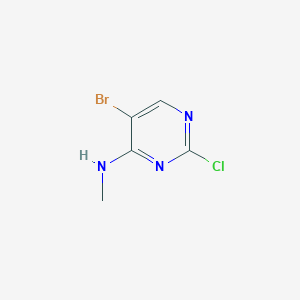
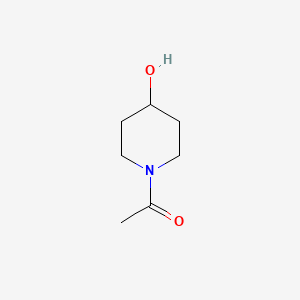
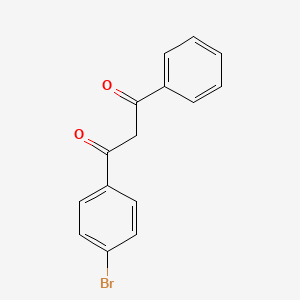
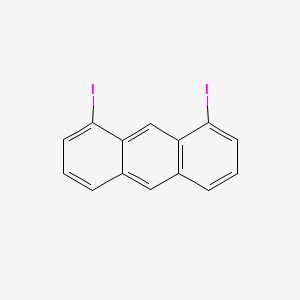
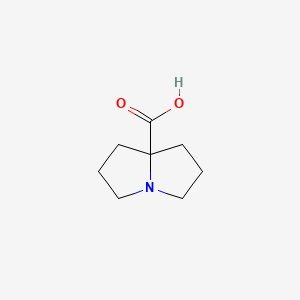
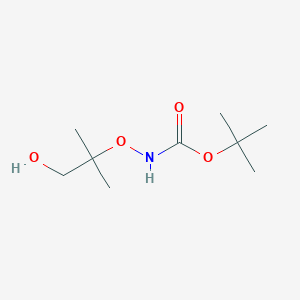
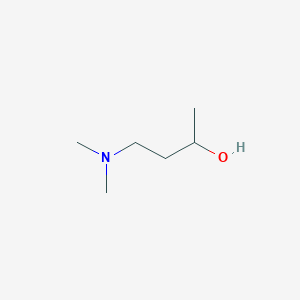

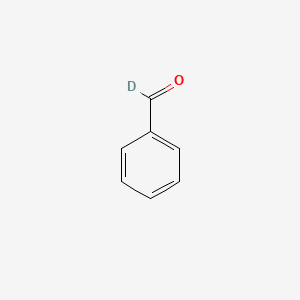
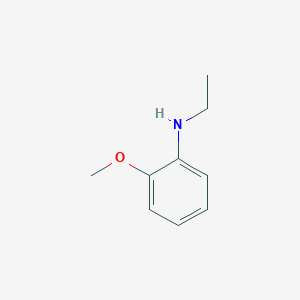
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
